Cas no 144-11-6 (Trihexylphenedyl)
Trihexylphenedyl structure
Product Name:Trihexylphenedyl
Numero CAS:144-11-6
MF:C20H31NO
MW:301.466245889664
CID:36527
PubChem ID:5572
Update Time:2025-07-09
Trihexylphenedyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- Trihexylphenedyl
- artane
- benzhexol
- 1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol
- 1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
- Benzhexol Hydrochloride
- BENZHEXOL HYDROCHORIDE,CP2005
- 1-cyclohexyl-1-phenyl-3-piperidin-1-yl-propan-1-ol
- Benzhexolum
- Cyclodol
- Parkinane retard
- Trihexane
- Trihexifenidilo
- trihexyphenidyl
- trihexyphenidyle
- Triphenidyl
- rihexylphenedyl
- Trihexylphenidyl
- Trihexylphenizyl
- Trihexylphenidyle
- KBio2_003680
- Trihexyphenidylum [INN-Latin]
- BRD-A48180038-003-05-2
- Spectrum4_000369
- BRD-A48180038-003-15-1
- TRIHEXYPHENIDYL [WHO-DD]
- CAS_58947-95-8
- Apo-trihex (TN)
- Lopac0_001125
- NSC-12268
- 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol #
- Trihexyphenidyl [INN:BAN]
- NSC12268
- IDI1_000372
- BSPBio_000881
- KBio2_001112
- CHEBI:9720
- Prestwick1_000701
- Spectrum5_001465
- GTPL7315
- 1-Piperidinepropanol, alpha-cyclohexyl-alpha-phenyl-
- Trihexifenidilo (INN-Spanish)
- Sedrena (free base)
- Trihexyphenidylum
- SPBio_000757
- NSC_5572
- 1-Piperidinepropanol, .alpha.-cyclohexyl-.alpha.-phenyl-
- DTXSID4023705
- CCG-205200
- 5-20-02-00231 (Beilstein Handbook Reference)
- 144-11-6
- KBio3_002150
- DivK1c_000372
- 6RC5V8B7PO
- SDCCGSBI-0051093.P004
- C07171
- L000821
- HWHLPVGTWGOCJO-UHFFFAOYSA-N
- D08638
- KBioSS_001112
- 1-Piperidinepropanol, alpha-cyclohexyl-alpha-phenyl-,
- BSPBio_002930
- .alpha.-Cyclohexyl-.alpha.-phenyl-1-piperidinepropanol
- NSC 12268
- KBio2_006248
- NCGC00016003-07
- Prestwick3_000701
- SCHEMBL34645
- NCGC00016003-04
- KBio1_000372
- Spectrum3_001375
- LS-14821
- NCGC00016003-03
- NCGC00016003-06
- MRF-0000523
- SBI-0051093.P003
- Oprea1_853391
- DB00376
- Trihexyphenidylum (INN-Latin)
- BDBM81462
- HSDB 3196
- Prestwick0_000701
- (R)-1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol
- TRIHEXYPHENIDYL [INN]
- Trihexyphenidyle (INN-French)
- NCGC00089797-02
- Trihexyphenidyle [INN-French]
- AB00053559
- AKOS015914081
- Prestwick2_000701
- Benzhexol free base
- TRIHEXYPHENIDYL [HSDB]
- CHEMBL1490
- KBioGR_000837
- DTXCID703705
- NINDS_000372
- UNII-6RC5V8B7PO
- Apo-Trihex
- TRIHEXYPHENIDYL [VANDF]
- ()-Triphenidyl; Benzhexol; NSC 12268
- SPBio_002802
- Q2991856
- BPBio1_000971
- BRN 0088959
- N04AA01
- 144-11-6 (free base)
- alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol
- 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol
- Trihexyphenidyl (INN)
- AB00053559_13
- EINECS 205-614-4
- Spectrum_000632
- EN300-708793
- NCGC00016003-15
- (+/-)-Triphenidyl; Benzhexol; NSC 12268
- NS00006523
- Spectrum2_000829
- Trihexifenidilo [INN-Spanish]
- DTXSID40904831
- STL300356
- G78220
- DA-58731
- BRD-A48180038-003-24-3
- 205-614-4
- 1-Piperidinepropanol, ?-cyclohexyl-?-phenyl-
-
- Inchi: 1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2
- Chiave InChI: HWHLPVGTWGOCJO-UHFFFAOYSA-N
- Sorrisi: OC(C1C=CC=CC=1)(CCN1CCCCC1)C1CCCCC1
Proprietà calcolate
- Massa esatta: 301.24100
- Massa monoisotopica: 301.240565
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 314
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 23.5
Proprietà sperimentali
- Densità: 0.9941 (rough estimate)
- Punto di fusione: 258.5 ºC
- Punto di ebollizione: 442.59°C (rough estimate)
- Punto di infiammabilità: 211°C
- Indice di rifrazione: 1.5614 (estimate)
- PSA: 23.47000
- LogP: 4.26840
Trihexylphenedyl Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Trihexylphenedyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1236215-100mg |
1-Piperidinepropanol, a-cyclohexyl-a-phenyl- |
144-11-6 | 98% | 100mg |
$180 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1236215-500mg |
1-Piperidinepropanol, a-cyclohexyl-a-phenyl- |
144-11-6 | 98% | 500mg |
$480 | 2024-06-08 | |
| Enamine | EN300-708793-0.05g |
1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol |
144-11-6 | 0.05g |
$658.0 | 2023-05-31 | ||
| Enamine | EN300-708793-0.1g |
1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol |
144-11-6 | 0.1g |
$794.0 | 2023-05-31 | ||
| Enamine | EN300-708793-0.25g |
1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol |
144-11-6 | 0.25g |
$1033.0 | 2023-05-31 | ||
| Aaron | AR001JFU-5mg |
1-Piperidinepropanol, α-cyclohexyl-α-phenyl- |
144-11-6 | 98% | 5mg |
$36.00 | 2025-02-12 | |
| Aaron | AR001JFU-25mg |
1-Piperidinepropanol, α-cyclohexyl-α-phenyl- |
144-11-6 | 98% | 25mg |
$90.00 | 2025-02-12 | |
| Aaron | AR001JFU-100mg |
1-Piperidinepropanol, α-cyclohexyl-α-phenyl- |
144-11-6 | 98% | 100mg |
$162.00 | 2025-02-12 | |
| Aaron | AR001JFU-500mg |
1-Piperidinepropanol, α-cyclohexyl-α-phenyl- |
144-11-6 | 98% | 500mg |
$578.00 | 2025-02-12 | |
| 1PlusChem | 1P001J7I-5mg |
1-Piperidinepropanol, α-cyclohexyl-α-phenyl- |
144-11-6 | 98% | 5mg |
$43.00 | 2024-06-20 |
Trihexylphenedyl Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:144-11-6)Trihexylphenedyl
Numero d'ordine:sfd22998
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Trihexylphenedyl Letteratura correlata
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Zhe Li,Sarit L. Kaserzon,Merle M. Plassmann,Anna Sobek,María José Gómez Ramos,Michael Radke Environ. Sci.: Processes Impacts 2017 19 488
-
Huang Lu,Guonan Chen Anal. Methods 2011 3 488
-
Joyeeta Lodh,Apabrita Mallick,Soumyajit Roy J. Mater. Chem. A 2018 6 20844
-
Roxana Jijie,Alexandre Barras,Rabah Boukherroub,Sabine Szunerits J. Mater. Chem. B 2017 5 8653
144-11-6 (Trihexylphenedyl) Prodotti correlati
- 115-46-8(Azacyclonol)
- 511-45-5(1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol)
- 972-02-1(1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)
- 40807-61-2(4-Phenylpiperidin-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:144-11-6)Trihexylphenedyl
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta